2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
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Overview
Description
2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the triazole ring fused with a pyridine ring makes it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Another method involves the reaction of azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial applications. The use of microwave irradiation and mechanochemical methods can be advantageous for large-scale production due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, copper acetate is used in the cycloaddition reaction to form the triazolopyridine ring .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with azinium-N-imines and nitriles forms 1,2,4-triazolo[1,5-a]pyridines .
Scientific Research Applications
2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits various biological activities, such as acting as RORγt inverse agonists, PHD-1 inhibitors, JAK1 and JAK2 inhibitors.
Pharmaceutical Research: The compound is used in the development of new drugs due to its unique structure and biological activities.
Chemical Biology: It is used in studies related to enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . It also inhibits PHD-1, JAK1, and JAK2, which are involved in various signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure but differ in the fused pyrimidine ring.
1,2,4-triazolo[1,5-c]pyrimidines: These compounds have a similar triazole ring but are fused with a pyrimidine ring in a different position.
Uniqueness
2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is unique due to its specific fusion of the triazole and pyridine rings, which imparts distinct biological activities and chemical properties. Its ability to act as an inhibitor for multiple enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1368221-70-8 |
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Molecular Formula |
C7H5N5 |
Molecular Weight |
159.15 g/mol |
IUPAC Name |
2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-4-5-2-1-3-12-6(5)10-7(9)11-12/h1-3H,(H2,9,11) |
InChI Key |
HSYMFGCYPAVTCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=C1)C#N |
Purity |
93 |
Origin of Product |
United States |
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